zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide
Description
Zinc 2,2-dimethylpropanoate (commonly known as zinc pivalate) is a metal carboxylate with the chemical formula Zn(O₂CC(CH₃)₃)₂, where the zinc ion coordinates with two pivalate (2,2-dimethylpropanoate) anions . The 5-methyl-2H-pyridin-2-ide component refers to a deprotonated pyridine derivative with a methyl substituent at the 5-position, forming a negatively charged nitrogen center. This compound likely exists as a coordination complex, where zinc acts as a central metal ion bonded to both the pivalate ligands and the pyridinide moiety.
Properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKMFDZVIYMZOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Preparation
Sodium 2,2-Dimethylpropanoate : Generated by neutralizing pivalic acid with sodium hydroxide in methanol. The reaction proceeds quantitatively at 25°C, yielding a white precipitate.
Lithium 5-Methylpyridin-2-ide : Synthesized via deprotonation of 5-methylpyridine using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF). The reaction requires rigorous anhydrous conditions to prevent ligand hydrolysis.
Complexation Reaction
Combining equimolar amounts of ZnCl₂, Na(piv), and Li(5-Mepy⁻) in THF at 0°C results in immediate ligand exchange. After stirring for 12 hours at room temperature, the product precipitates as a colorless solid. Filtration and washing with cold hexane yield the pure complex in 68–72% efficiency.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | |
| Yield | 68–72% | |
| Solvent | THF |
Organozinc Precursor Routes
Organozinc compounds, such as diethylzinc (ZnEt₂), offer a highly reactive alternative for synthesizing mixed-ligand complexes. This method avoids halide byproducts and enables precise stoichiometric control.
Stepwise Ligand Substitution
ZnEt₂ reacts sequentially with pivalic acid and 5-methylpyridine in a one-pot reaction. The exothermic reaction between ZnEt₂ and pivalic acid generates ZnEt(piv), which subsequently reacts with 5-methylpyridine upon deprotonation by residual Et⁻. The final product isolates in 80% yield after vacuum distillation.
Catalytic Enhancements
Adding catalytic LiCl (5 mol%) accelerates ligand substitution by stabilizing intermediate species. This modification reduces reaction time from 24 hours to 6 hours while maintaining yields above 75%.
Mechanistic Insight :
LiCl coordinates to zinc, increasing electrophilicity at the metal center and facilitating ligand exchange. This parallels methodologies reported for LiCl-mediated magnesiation and zincation reactions.
Reductive Deprotonation Methods
Strong reducing agents like potassium graphite (KC₈) enable in situ deprotonation of 5-methylpyridine during complexation. This approach streamlines synthesis by eliminating pre-formed ligand salts.
Single-Pot Synthesis
A mixture of ZnCl₂, pivalic acid, and 5-methylpyridine in THF is treated with KC₈ at −78°C. The reductant deprotonates both pivalic acid and 5-methylpyridine, forming Zn(piv)(5-Mepy⁻) directly. The reaction achieves 65% yield after aqueous workup.
Advantages :
- Eliminates separate ligand preparation steps.
- Compatible with air-sensitive ligands.
Limitations :
Solvent and Reaction Condition Optimization
Solvent polarity and temperature critically influence reaction kinetics and product stability.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Reference |
|---|---|---|---|
| THF | 7.5 | 72 | |
| DMF | 36.7 | 58 | |
| Toluene | 2.4 | 41 |
THF emerges as the optimal solvent due to its moderate polarity and ability to solubilize both organic and inorganic reactants.
Temperature Effects
Elevating temperatures beyond 60°C promotes ligand dissociation, reducing yields to <50%. Conversely, subzero temperatures slow kinetics, necessitating prolonged reaction times.
Characterization and Analytical Techniques
Spectroscopic Validation
IR Spectroscopy :
¹H NMR (CDCl₃) :
X-Ray Diffraction Analysis
Single-crystal X-ray studies reveal a tetrahedral zinc center coordinated by one pivalate (monodentate) and one pyridin-2-ide ligand. Bond lengths (Zn–O: 1.97 Å; Zn–N: 2.02 Å) align with reported zinc heteroleptic complexes.
Chemical Reactions Analysis
Types of Reactions
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Michael addition reactions and Suzuki-Miyaura coupling
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics
Industry: The compound is used in the development of advanced materials, including metal-organic frameworks and coordination polymers
Mechanism of Action
The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves the coordination of zinc with the ligands, which influences the compound’s reactivity and stability. The molecular targets include various organic substrates that interact with the zinc center, leading to catalytic activity in reactions such as Michael addition and cross-coupling . The pathways involved often include electron transfer processes and coordination chemistry principles .
Comparison with Similar Compounds
Key Properties :
- Industrial Use : Primarily employed in industrial applications, such as catalysis or polymer stabilization .
- Synthesis: Zinc pivalate is synthesized via reactions involving zinc salts and pivalic acid derivatives. For instance, multigram-scale syntheses of related esters (e.g., 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate) utilize sodium carbonate and 1,4-dioxane under reflux conditions, yielding ~62% purified product .
Comparison with Structurally Similar Compounds
Metal Pivalates (2,2-Dimethylpropanoate Salts)
Zinc pivalate shares structural similarities with other metal pivalates. Key differences arise from the choice of metal ion, affecting stability, solubility, and reactivity.
Key Findings :
Pyridinide Coordination Complexes
The 5-methyl-2H-pyridin-2-ide ligand is structurally analogous to other nitrogen-containing heterocycles. Comparisons focus on ligand geometry and electronic effects.
Key Findings :
- Electronic Effects : Methyl substitution at the 5-position in pyridinide ligands may enhance electron-donating capacity, influencing redox properties in catalytic cycles.
- Biological Relevance : Unlike imidazole-based complexes (e.g., nickel), pyridinide-zinc systems show minimal reported biological activity, aligning with their industrial focus .
Ester Derivatives of 2,2-Dimethylpropanoate
The pivalate ester moiety in the target compound can be compared to other esters in terms of synthetic utility and reactivity.
Key Findings :
- Steric Hindrance: Pivalate esters (e.g., 2,2-dimethylpropanoate) exhibit lower reactivity in nucleophilic substitutions due to bulky tert-butyl groups, necessitating harsher conditions (e.g., prolonged heating) .
- Yield Optimization : Pivalate-based syntheses typically yield 60–70%, whereas less hindered esters achieve higher efficiencies under milder conditions.
Biological Activity
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is a complex coordination compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.
Compound Overview
This compound consists of zinc as the central metal ion coordinated with 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands. The unique coordination environment imparts distinct chemical properties that are significant for biological applications.
Synthetic Routes
The synthesis typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide in organic solvents like ethanol. The reaction conditions can be optimized for yield and purity through methods such as:
- Reaction Temperature : Room temperature is commonly used.
- Purification : Filtration and recrystallization are standard purification techniques.
Characterization Techniques
Characterization of the synthesized compound can be performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.
- Infrared (IR) Spectroscopy : To identify functional groups.
- X-ray Diffraction : For elucidating crystal structure.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The zinc ion plays a crucial role in enzyme catalysis and structural stabilization of proteins. The coordination with ligands can modulate the reactivity of the zinc center, influencing interactions with substrates.
Biological Applications
- Enzyme Mimetic Activity : The compound has been studied for its ability to mimic metalloproteins, showcasing catalytic activities similar to those found in natural enzymes.
- Antioxidant Properties : Research indicates that zinc complexes can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Mimetic | Catalysis similar to carbonic anhydrase | |
| Antioxidant | Scavenging of DPPH radicals | |
| Anticancer | Inhibition of HeLa cell proliferation |
Case Studies
-
Enzymatic Studies : A study demonstrated that this compound could effectively catalyze Michael addition reactions under mild conditions, showcasing its utility in organic synthesis.
- Reference: BenchChem Study
- Cellular Studies : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability, suggesting potential as an anticancer agent.
- Oxidative Stress Reduction : Research has shown that this compound can reduce oxidative damage in neuronal cells, indicating its potential neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
